molecular formula C10H13BO4 B1521902 2-(3-Boronophenyl)-2-methylpropanoic acid CAS No. 885068-00-8

2-(3-Boronophenyl)-2-methylpropanoic acid

Cat. No. B1521902
CAS RN: 885068-00-8
M. Wt: 208.02 g/mol
InChI Key: VASYXSHADMRQTM-UHFFFAOYSA-N
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Description

2-(3-Boronophenyl)-2-methylpropanoic acid is a derivative of boronic acid . It is also referred to as 3-(Carboxymethyl)benzeneboronic acid . This compound has found value in polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids .


Synthesis Analysis

The synthesis of borinic acid derivatives, such as 2-(3-Boronophenyl)-2-methylpropanoic acid, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular formula of 2-(3-Boronophenyl)-2-methylpropanoic acid is C8H9BO4 . The average mass is 179.966 Da and the monoisotopic mass is 180.059387 Da .


Chemical Reactions Analysis

Boronic acids, such as 2-(3-Boronophenyl)-2-methylpropanoic acid, are involved in a variety of organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, Suzuki-Miyaura coupling for synthesis of anthranilamide-protected arylboronic acids, and C-H Functionalization of quinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Boronophenyl)-2-methylpropanoic acid include a density of 1.3±0.1 g/cm3, boiling point of 433.8±47.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 216.1±29.3 °C, index of refraction of 1.571, molar refractivity of 44.2±0.4 cm3, and a molar volume of 134.4±5.0 cm3 .

Scientific Research Applications

Neutron Capture Therapy for Gliomas

A study evaluated boron compounds, specifically p-carboxyphenylboronic acid, for their utility in neutron-capture irradiation treatment of gliomas. These compounds, including related boron-containing drugs, were tested toxicologically and showed rapid excretion patterns, suggesting potential use in thermal-neutron therapy for gliomas without significant damage to adjacent nervous tissue (Soloway & Gordon, 1960).

Boron Neutron Capture Therapy (BNCT) for Glioblastoma Multiforme

BNCT using boronophenylalanine (BPA)-fructose was evaluated for safety in patients with glioblastoma multiforme (GBM). This treatment showed no significant toxicity related to BPA-fructose and suggested that BNCT could be a safe procedure for patients, with further studies on dose escalation in progress (Chanana et al., 1999).

Pharmacokinetics and Metabolism

A study on GSK2251052, a novel boron-containing antibiotic, in humans, revealed its pharmacokinetics, metabolism, and excretion patterns. This research highlighted the role of boron-containing compounds in developing new antibiotics for treating serious Gram-negative infections (Bowers et al., 2013).

Boron in Pregnancy and Human Health

Research on the effect of pregnancy on renal clearance of boron showed that boron is essential for higher plants and has growing evidence for essentiality in vertebrates. This study provided insights into the metabolism and safety of boron in pregnant and nonpregnant women, contributing to the understanding of boron's role in human health (Pahl et al., 2001).

Safety and Hazards

2-(3-Boronophenyl)-2-methylpropanoic acid is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Future Directions

The compound has demonstrated its utility in numerous applications, including polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids . It has also been employed in the synthesis of fluorescent probes, functioning as a fluorescent label and reporter molecule . Future research may focus on further exploring these applications and developing new ones.

properties

IUPAC Name

2-(3-boronophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-10(2,9(12)13)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASYXSHADMRQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)(C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658039
Record name 2-(3-Boronophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885068-00-8
Record name 3-Borono-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885068-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Boronophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 3-borono-α,α-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromo-phenyl)-2-methyl-propionic acid (2.18 mmol) in anhydrous ether (20 mL) is added tert-butyl lithium (1.7 M in pentane, 5.4 mL, 9.16 mmol) dropwise at −78° C. and this mixture is stirred for 30 minutes treated with tributyl borate (2.34 mL, 8.72 mmol). The reaction mixture is allowed to warm up to room temperature, stirred for 15 hours, diluted with ether, and quenched with 1 M H3PO4. After stirring for 30 minutes the ether layer is separated and extracted three times with 2 N NaOH (20 mL). The combined NaOH extracts are acidified with 6 N HCl to pH=1 and extracted three times with ether (50 mL). The combined organic extracts are washed with brine, dried over sodium sulfate and concentrated to afford 3-(1-carboxy-1-methyl-ethyl)-phenyl boronic acid, which is used without further purification. MS: 209 (M+H).
Quantity
2.18 mmol
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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